2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzofuran and triazole moieties are often crucial for its activity, as they can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- 2-([5-[(2-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide .
Uniqueness
What sets 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both benzofuran and triazole rings enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-13-8-9-17(27-3)15(10-13)22-19(26)12-29-21-24-23-20(25(21)2)18-11-14-6-4-5-7-16(14)28-18/h4-11H,12H2,1-3H3,(H,22,26) |
InChI Key |
JHGUXBFCJRDGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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